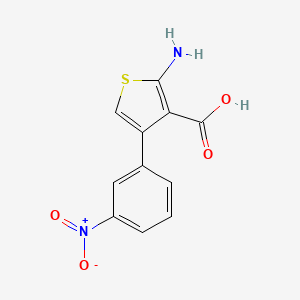
2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a nitrophenyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method is the Gewald reaction, which involves the reaction of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alcohols or amines in the presence of acid catalysts are used for esterification and amidation, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
科学的研究の応用
2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules .
類似化合物との比較
Similar Compounds
Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate: Similar structure but with an ethyl ester group instead of a carboxylic acid group.
Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate: Similar structure but with a fluorophenyl group and a methyl ester group.
Uniqueness
2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid is unique due to the presence of both an amino group and a nitrophenyl group on the thiophene ring, which imparts distinct electronic and steric properties
特性
分子式 |
C11H8N2O4S |
|---|---|
分子量 |
264.26 g/mol |
IUPAC名 |
2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4S/c12-10-9(11(14)15)8(5-18-10)6-2-1-3-7(4-6)13(16)17/h1-5H,12H2,(H,14,15) |
InChIキー |
NFXAHJVYPHGRNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=C2C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


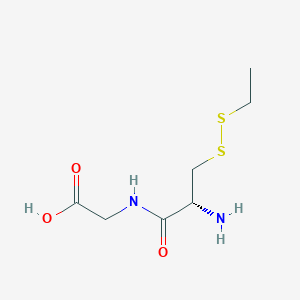
![2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-](/img/structure/B12062887.png)
![(R)-1-{(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12062889.png)
![(12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B12062892.png)
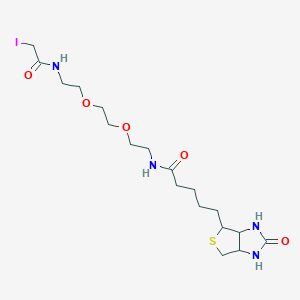
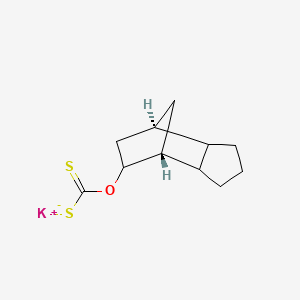
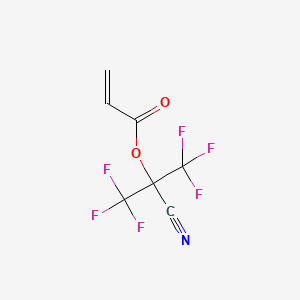
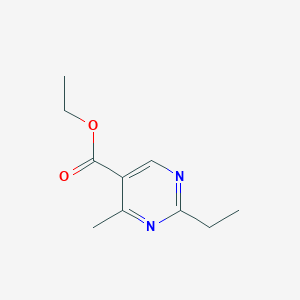



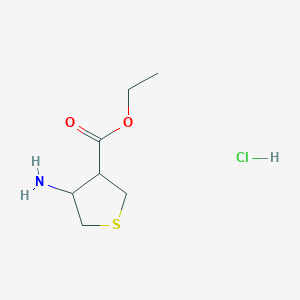

![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)
